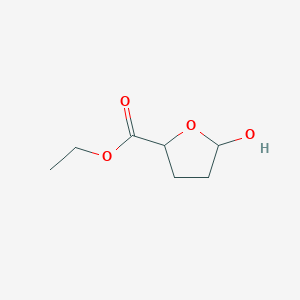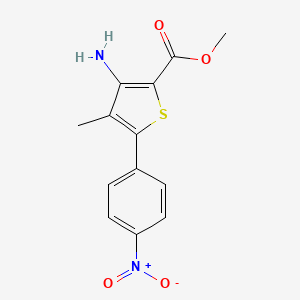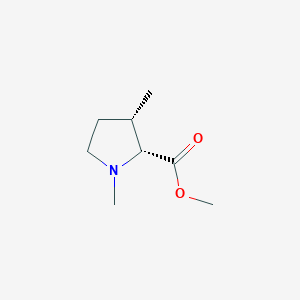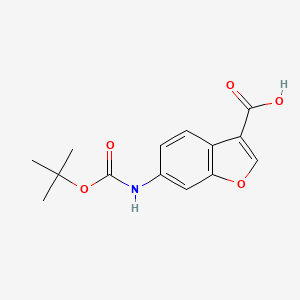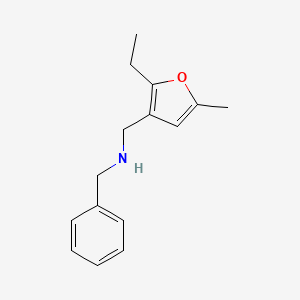
3-((Trifluoromethyl)thio)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trifluoromethyl)thio)benzimidamide is an organic compound that features a trifluoromethylthio group attached to a benzimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzimidamide with trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . This reaction proceeds smoothly under mild conditions and exhibits broad functional group tolerance.
Industrial Production Methods
Industrial production methods for 3-((Trifluoromethyl)thio)benzimidamide are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trifluoromethyl)thio)benzimidamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidamide core or the trifluoromethylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxides or trifluoromethylsulfones .
Applications De Recherche Scientifique
3-((Trifluoromethyl)thio)benzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of 3-((Trifluoromethyl)thio)benzimidamide involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethylthiophenes: These compounds have a similar trifluoromethylthio group but are attached to a thiophene ring instead of a benzimidamide core.
Uniqueness
3-((Trifluoromethyl)thio)benzimidamide is unique due to its combination of the trifluoromethylthio group with the benzimidamide core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other trifluoromethyl-containing compounds may not be suitable .
Propriétés
Formule moléculaire |
C8H7F3N2S |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfanyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |
Clé InChI |
CYNWJGAAVQPUBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(F)(F)F)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)

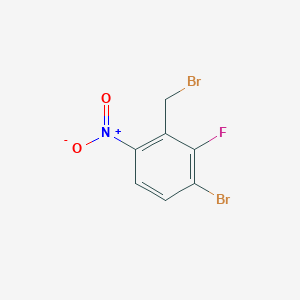
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

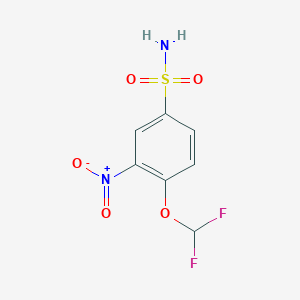
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
